(4-Fluoro-3-propoxyphenyl)(methyl)sulfane
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Overview
Description
(4-Fluoro-3-propoxyphenyl)(methyl)sulfane is an organic compound characterized by the presence of a fluorine atom, a propoxy group, and a methylsulfane group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-propoxyphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-3-nitrophenol and propyl bromide.
Reaction Conditions: The nitrophenol is first reacted with propyl bromide in the presence of a base such as potassium carbonate to form 4-fluoro-3-propoxyphenol.
Reduction: The nitro group is then reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Sulfur Introduction: The amine is subsequently reacted with methylsulfonyl chloride in the presence of a base like triethylamine to introduce the methylsulfane group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-propoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles like amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C).
Substitution: Amines, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino derivatives, alkoxy derivatives.
Scientific Research Applications
(4-Fluoro-3-propoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluoro-3-propoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
(4-Fluoro-3-methoxyphenyl)(methyl)sulfane: Similar structure but with a methoxy group instead of a propoxy group.
(4-Fluoro-3-ethoxyphenyl)(methyl)sulfane: Similar structure but with an ethoxy group instead of a propoxy group.
(4-Fluoro-3-butoxyphenyl)(methyl)sulfane: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
(4-Fluoro-3-propoxyphenyl)(methyl)sulfane is unique due to the presence of the propoxy group, which can influence its chemical reactivity and interactions compared to its analogs with different alkoxy groups. This uniqueness can lead to distinct properties and applications in various fields.
Properties
IUPAC Name |
1-fluoro-4-methylsulfanyl-2-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FOS/c1-3-6-12-10-7-8(13-2)4-5-9(10)11/h4-5,7H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGXDRWJZMXPTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)SC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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